molecular formula C7H9FN2 B1499597 3-(Aminomethyl)-4-fluoroaniline CAS No. 771571-82-5

3-(Aminomethyl)-4-fluoroaniline

Cat. No. B1499597
CAS RN: 771571-82-5
M. Wt: 140.16 g/mol
InChI Key: IAPWZQWCTVUHEA-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. It may also include information about the compound’s appearance and odor .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may involve multiple steps, each with its own reactants, conditions, and products .


Molecular Structure Analysis

This involves understanding the spatial arrangement of atoms in the molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the conditions required for the reaction, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability) .

Scientific Research Applications

Biodegradation and Environmental Impact

  • Biodegradation of Fluoroanilines : Rhizobium sp. JF-3 can degrade 3-fluoroaniline and 4-fluoroaniline, demonstrating its potential in environmental bioremediation (Zhao et al., 2019).

Chemical Synthesis and Characterization

  • Synthesis of Amino- and Iminometallanes : The synthesis and characterization of amino- and iminometallanes involving 4-fluoroaniline highlight its utility in organometallic chemistry (Schnitter et al., 1997).
  • Conformational Analysis : N-methyl-m-fluoroaniline has been analyzed using microwave spectroscopy for understanding molecular conformations (Cervellati & Scappini, 1980).

Biological Systems and Medicinal Chemistry

  • RNA Modification : 4'-C-aminomethyl-2'-deoxy-2'-fluorouridine, a modified RNA nucleotide involving fluorinated anilines, has been synthesized and analyzed, emphasizing its significance in therapeutic RNA modifications (Gore et al., 2013).

Photocatalysis and Material Science

  • Photocatalytic Degradation : 3-Fluoroaniline adsorption and degradation on TiO2 suggest applications in environmental photocatalysis (Jackman & Thomas, 2014).

Molecular Spectroscopy and Analysis

  • Electronic Ground State Analysis : Studies on 4-fluoroaniline have explored its rotational spectra in different vibrational states, contributing to molecular spectroscopy (Favero et al., 2000).

Other Applications

  • Microwave-Assisted Synthesis : Microwave methods were used to synthesize N-benzylidene-4-fluoroaniline, indicating its potential in optimizing synthetic processes (Çelik & Babagil, 2019).
  • Synthesis of Quinoline Derivatives : Quinoline derivatives involving fluoroaniline are of interest for their potential in biochemistry and medicine, especially as fluorophores (Aleksanyan & Hambardzumyan, 2013).

Mechanism of Action

If the compound is a drug or a biologically active substance, this would involve understanding how it interacts with biological systems to produce its effects .

Safety and Hazards

This involves understanding the risks associated with handling and using the compound. It includes information about the compound’s toxicity, flammability, and environmental impact .

Future Directions

This involves understanding the current state of research on the compound and identifying potential areas for future study .

properties

IUPAC Name

3-(aminomethyl)-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2/c8-7-2-1-6(10)3-5(7)4-9/h1-3H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAPWZQWCTVUHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80668480
Record name 3-(Aminomethyl)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

771571-82-5
Record name 3-(Aminomethyl)-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80668480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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